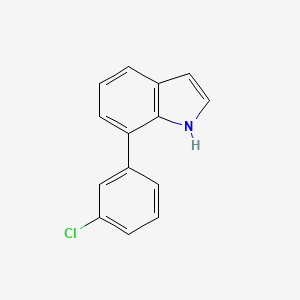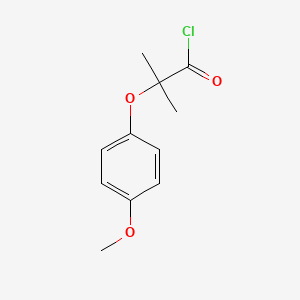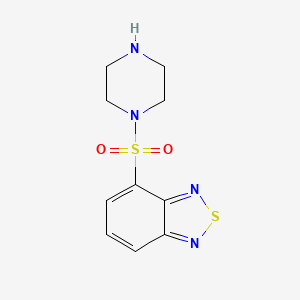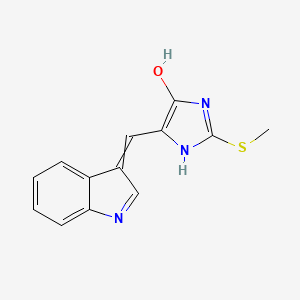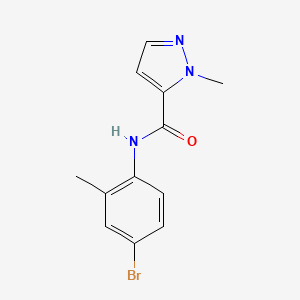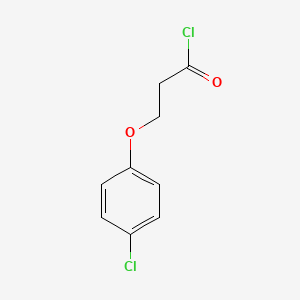
3-(4-Chlorophenoxy)propanoyl chloride
Übersicht
Beschreibung
3-(4-Chlorophenoxy)propanoyl chloride is a chemical compound with the molecular formula C9H8Cl2O2 . It has a molecular weight of 219.066 .
Synthesis Analysis
The synthesis of a similar compound, N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, also known as rafoxanide, has been reported . The synthesis involved three steps starting from readily available 4-chlorophenol with an overall yield of 74% . The first key stage was the iodination of salicylic acid, adding iodine in the presence of hydrogen peroxide, which allowed obtaining a 95% yield .Molecular Structure Analysis
The molecular structure of 3-(4-Chlorophenoxy)propanoyl chloride consists of 9 carbon atoms, 8 hydrogen atoms, 2 chlorine atoms, and 2 oxygen atoms .Wissenschaftliche Forschungsanwendungen
Environmental Impact Assessment
The aquatic environment's contamination with chlorophenols, including compounds similar to 3-(4-chlorophenoxy)propanoyl chloride, has been evaluated extensively. Chlorophenols generally exhibit moderate toxic effects on mammalian and aquatic life. Their toxicity to fish, upon long-term exposure, can be significant, as observed for some chlorophenols. These compounds show low persistence in environments with adapted microflora capable of biodegradation, but this can vary with environmental conditions, indicating a nuanced impact on ecosystems (K. Krijgsheld & A. D. Gen, 1986).
Impact on Municipal Solid Waste Incineration (MSWI)
Chlorophenols, as part of a group of chemicals including 3-(4-chlorophenoxy)propanoyl chloride, have been significant precursors of dioxins in chemical and thermal processes like MSWI. The correlation between chlorophenols and dioxins indicates the importance of understanding the transformation pathways of these compounds in industrial processes to mitigate their environmental impact (Yaqi Peng et al., 2016).
Mechanisms of Formation and Degradation
Studies focusing on the mechanisms of formation, chlorination, dechlorination, and destruction of polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs) have shed light on the complex pathways through which chlorophenols, related to 3-(4-chlorophenoxy)propanoyl chloride, undergo transformations. These insights are crucial for developing strategies to control the emissions of these toxic compounds in various industrial processes (M. Altarawneh et al., 2009).
Water Treatment and Contaminant Removal
Electrochemical processes have been explored for the removal of contaminants, including organochlorine compounds. The presence of chloride ions, related to the structure of 3-(4-chlorophenoxy)propanoyl chloride, can influence the effectiveness and outcomes of these treatment methods, highlighting the need for understanding the specific interactions between chloride ions and treatment technologies (J. Radjenovic & D. Sedlak, 2015).
Sorption and Environmental Mobility
Research on sorption mechanisms of phenoxy herbicides provides insights into the environmental behavior of similar compounds, including 3-(4-chlorophenoxy)propanoyl chloride. Understanding how these compounds interact with soil and organic matter can inform remediation and management strategies for contaminated sites (D. Werner et al., 2012).
Eigenschaften
IUPAC Name |
3-(4-chlorophenoxy)propanoyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O2/c10-7-1-3-8(4-2-7)13-6-5-9(11)12/h1-4H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXSGXTGSPAHLRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCC(=O)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(4-Fluoro-benzylamino)-methyl]-5,7-dimethyl-1H-quinolin-2-one](/img/structure/B3141777.png)
![3-[(4-Fluoro-benzylamino)-methyl]-6-methoxy-1H-quinolin-2-one](/img/structure/B3141784.png)
![3-[(3-Diethylamino-propylamino)-methyl]-6-methyl-1H-quinolin-2-one](/img/structure/B3141794.png)
![3-[(3-Diethylamino-propylamino)-methyl]-7-methyl-1H-quinolin-2-one](/img/structure/B3141796.png)
![8-[(3-Dimethylamino-propylamino)-methyl]-2,3-dihydro-6H-[1,4]dioxino[2,3-g]quinolin-7-one](/img/structure/B3141804.png)

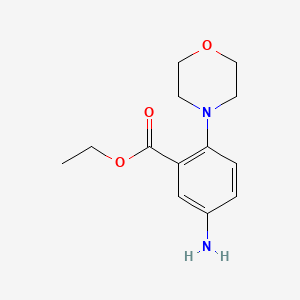
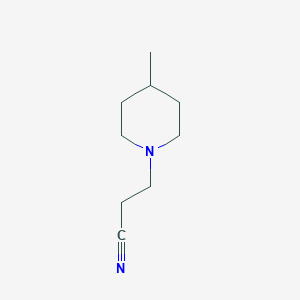
![7-methyl-2-(4-methylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B3141841.png)
